2-[(chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-N-(2-phenylethyl)-2-thien-2-ylacetamide, also known as ML162 or ML-162, is a small molecule recognized for its potent and selective inhibition of glutathione peroxidase 4 (GPX4) [, , , ]. This inhibitory action makes ML162 a valuable tool in inducing ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation [, , , , ]. As a research tool, ML162 is primarily utilized in in vitro and in vivo studies to investigate the mechanisms of ferroptosis and explore its potential therapeutic implications in various diseases, particularly cancer [, , , , , ].
ML162 is a small molecule recognized for its role as a covalent inhibitor of glutathione peroxidase 4, an enzyme critical in cellular defense against oxidative stress. This compound has gained prominence due to its ability to induce ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides and iron dependency. The molecular formula of ML162 is C22H22Cl2N2O3S, with a molecular weight of 465.4 g/mol .
ML162 was initially identified through high-throughput screening aimed at discovering novel ferroptosis-inducing compounds. It is classified as a covalent inhibitor, specifically targeting glutathione peroxidase 4, which plays a pivotal role in cellular antioxidant defense mechanisms . The compound has been studied extensively for its implications in cancer therapy and other diseases where ferroptosis may be beneficial.
The synthesis of ML162 involves multiple steps:
These steps are critical for obtaining the desired chemical properties and biological activity associated with ML162.
ML162 features a complex molecular structure that includes multiple functional groups contributing to its biological activity. The key structural components are:
The crystal structure of ML162 in complex with glutathione peroxidase 4 has been elucidated, revealing insights into how it binds covalently to the active site of the enzyme .
ML162 participates in several chemical reactions:
Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
ML162 acts primarily as a covalent inhibitor of glutathione peroxidase 4. By inhibiting this enzyme, ML162 disrupts the lipid peroxidation pathway, leading to increased levels of lipid reactive oxygen species. This accumulation ultimately triggers ferroptosis in cells. The mechanism involves the formation of a covalent bond between ML162 and the selenocysteine residue in the active site of glutathione peroxidase 4 .
ML162 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and therapeutic contexts.
ML162 has significant scientific applications, particularly in cancer research where inducing ferroptosis can be a therapeutic strategy. Its ability to inhibit glutathione peroxidase 4 makes it valuable for studying oxidative stress-related pathways. Additionally, ML162 is being explored for potential applications in treating various diseases where ferroptosis plays a role, including neurodegenerative disorders and certain types of cancer .
Ferroptosis is an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides. Distinct from apoptosis, necrosis, and autophagy, it morphologically manifests as mitochondrial shrinkage, increased membrane density, and rupture of the outer mitochondrial membrane [2] [9]. Biochemically, ferroptosis requires two key elements: iron accumulation (enabling Fenton reactions that generate reactive oxygen species) and lipid peroxidation (particularly of polyunsaturated fatty acids in phospholipids). The selenoprotein glutathione peroxidase 4 (GPX4) serves as the primary defense against ferroptosis by converting toxic lipid hydroperoxides (LOOHs) into non-toxic lipid alcohols using glutathione (GSH) as a cofactor. Compensatory pathways, such as the FSP1-CoQ10 system, also suppress lipid peroxidation, but their dysfunction renders cells vulnerable to ferroptotic death [2] [9].
ML162 (CID: 3689413; CAS: 1035072-16-2) emerged from a 2012 chemical screen for "RAS-selective lethal" compounds capable of killing RAS-mutant cancer cells. Classified as a class II ferroptosis inducer (FIN), it was initially proposed to directly inhibit GPX4 activity [1] [2]. Structurally, ML162 contains a chloroacetamide moiety (C₂₃H₂₂Cl₂N₂O₃S; MW: 477.40 g/mol) designed to covalently target the catalytic selenocysteine residue of GPX4, thereby blocking its antioxidant function and triggering lipid peroxide accumulation [1] [5]. Recent studies, however, challenge this mechanism. Biochemical assays using recombinant selenoproteins demonstrate that ML162 fails to inhibit purified GPX4 enzymatically. Instead, it potently inhibits thioredoxin reductase 1 (TXNRD1), another selenoprotein crucial for redox homeostasis, with an IC₅₀ of 19.5 μM. This suggests ML162's ferroptosis-inducing effects may involve off-target inhibition of TXNRD1 rather than GPX4 [5] [6].
Property | Value/Description |
---|---|
Chemical Name | Not specified in sources |
Synonyms | DPI7, CID 3689413 |
CAS Number | 1035072-16-2 |
Molecular Formula | C₂₃H₂₂Cl₂N₂O₃S |
Molecular Weight | 477.40 g/mol |
Mechanism (Initial) | Covalent GPX4 inhibitor (Class II FIN) |
Mechanism (Revised) | Potent TXNRD1 inhibitor (IC₅₀: 19.5 μM) |
Solubility | DMSO (95 mg/mL), Ethanol (10-24 mg/mL) |
ML162's significance extends beyond mechanistic studies into cancer therapeutics. Tumors with high metabolic stress, mesenchymal signatures, or therapy-resistant phenotypes often exhibit elevated susceptibility to ferroptosis induction. For example:
Cancer Type | Model System | Key Finding | Reference |
---|---|---|---|
SCLC (Chemoresistant) | PDX/CDX models | ML162 (0.075 µM) + E/P overcame resistance by targeting VIM⁺ cells | [7] |
Pancreatic (KRASᴳ¹²ᶜ) | MIA-PaCa-2-AMG510R cells | GIC-20 (ML162 derivative) reversed AMG510 resistance via GPX4 degradation | [10] |
Fibrosarcoma | HT1080 cells | ML162-quinone hybrids induced lipid ROS and mitochondrial damage | [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7